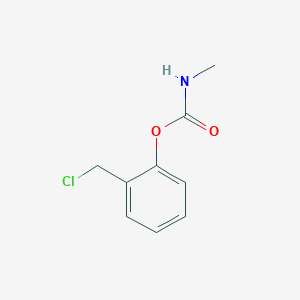
2-(Chloromethyl)phenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)phenyl methylcarbamate is an organic compound with the molecular formula C9H10ClNO2. It is a type of carbamate, which is a class of compounds commonly used in various chemical and industrial applications. Carbamates are known for their versatility and are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)phenyl methylcarbamate typically involves the reaction of 2-(Chloromethyl)phenol with methyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts, such as tin or indium triflate, can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)phenyl methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and methylamine.
Oxidation: The compound can be oxidized to form more complex carbamate derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution: Various substituted carbamates.
Hydrolysis: Phenol and methylamine.
Oxidation: Oxidized carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)phenyl methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly in the context of carbamate-based inhibitors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)phenyl methylcarbamate involves the inhibition of enzymes that contain serine residues in their active sites. The carbamate group reacts with the serine hydroxyl group, forming a covalent bond and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors, which are used in both pharmaceuticals and pesticides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl methylcarbamate
- 2-(Bromomethyl)phenyl methylcarbamate
- 2-(Chloromethyl)phenyl ethylcarbamate
Uniqueness
2-(Chloromethyl)phenyl methylcarbamate is unique due to its specific reactivity profile, particularly the presence of the chloromethyl group, which allows for a wide range of substitution reactions. This makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
22132-64-5 |
|---|---|
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
[2-(chloromethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)13-8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
OQZWOJQDAQMMMK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC=C1CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


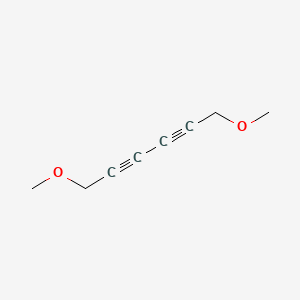
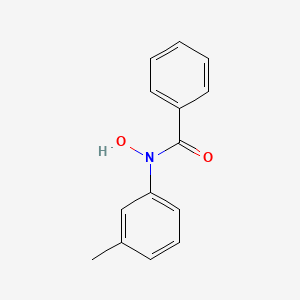

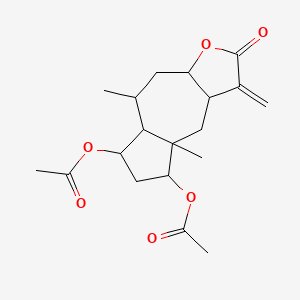


![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
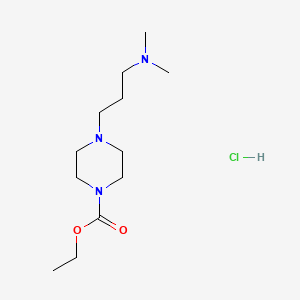


![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)

